molecular formula C13H13ClN2OS B287365 2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B287365
M. Wt: 280.77 g/mol
InChI Key: OBSARIGTIAKPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its biological properties. It belongs to the class of thiazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple targets involved in various diseases. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One of the areas of interest is its potential use in combination therapy with other drugs to enhance its efficacy. Another area of interest is the development of more water-soluble derivatives to improve its bioavailability. Further studies are also needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
In conclusion, 2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a promising chemical compound that has shown potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in disease progression. Further studies are needed to fully understand its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be achieved through several methods. One of the commonly used methods is the reaction of 2-chloro-4-methylthiazole-5-carboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its biological properties. It has shown potential as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H13ClN2OS/c1-7-5-4-6-8(2)10(7)16-12(17)11-9(3)15-13(14)18-11/h4-6H,1-3H3,(H,16,17)

InChI Key

OBSARIGTIAKPKM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)Cl)C

Origin of Product

United States

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